2-methyl-N-(4-methylpiperidin-3-yl)propanamide
Description
2-Methyl-N-(4-methylpiperidin-3-yl)propanamide is a propanamide derivative characterized by a 2-methyl substituent on the carbonyl chain and a 4-methylpiperidin-3-yl group attached to the nitrogen atom. Its molecular formula is C₁₁H₂₂N₂O, with a molecular weight of 198.31 g/mol.
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
2-methyl-N-(4-methylpiperidin-3-yl)propanamide |
InChI |
InChI=1S/C10H20N2O/c1-7(2)10(13)12-9-6-11-5-4-8(9)3/h7-9,11H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
KTZHXHCRUOYQRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNCC1NC(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-methylpiperidin-3-yl)propanamide typically involves the reaction of 4-methylpiperidine with 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems may enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-methylpiperidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The piperidine ring can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions on the piperidine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2-methyl-N-(4-methylpiperidin-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-methylpiperidin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to interact with various biological targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares 2-methyl-N-(4-methylpiperidin-3-yl)propanamide with structurally analogous propanamide derivatives, focusing on substituents, physicochemical properties, and applications.
Table 1: Key Structural and Physical Properties
Substituent-Driven Functional Differences
Piperidine/Pyrrolidine Moieties: The target compound and para-methylfentanyl both feature piperidine rings, but para-methylfentanyl includes a phenethyl group linked to the piperidine nitrogen, enhancing opioid receptor affinity . In contrast, this compound lacks this phenethyl group, likely reducing CNS activity.
Aromatic vs. Aliphatic Substituents :
- Flutamide incorporates a nitro-trifluoromethylphenyl group, conferring electron-withdrawing properties that stabilize the molecule in metabolic environments. This contrasts with the aliphatic 4-methylpiperidinyl group in the target compound, which may improve blood-brain barrier penetration .
Heterocyclic Additions :
- Compound P5 introduces a thiazole-pyridinyl system and a sulfinyl group, increasing polarity and pesticidal activity. This highlights how heterocycles expand functional applications beyond pharmaceuticals .
Physicochemical Properties
- Solubility: Flutamide’s solubility in ethanol contrasts with the lipophilic nature of piperidine-containing analogs like the target compound, which likely require formulation enhancements for bioavailability . Compound 12f’s moderate melting point (116–118°C) reflects crystalline stability, whereas the target compound’s melting point is unreported but expected to be lower due to reduced aromaticity .
Stability :
- The nitro group in Flutamide may increase photodegradation risks, necessitating light-protective packaging . Piperidine-based compounds like the target molecule may exhibit better stability under physiological conditions.
Biological Activity
2-Methyl-N-(4-methylpiperidin-3-yl)propanamide, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in relation to the transient receptor potential vanilloid 1 (TRPV1) receptor. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
The primary mechanism through which this compound exerts its effects is through antagonism of the TRPV1 receptor. TRPV1 is a non-selective cation channel involved in pain perception and inflammatory responses. The compound's binding affinity and antagonistic properties have been evaluated in various studies.
Binding Affinity
Studies have shown that modifications in the chemical structure significantly influence the binding affinity to TRPV1. For instance, the presence of the 4-methylpiperidine moiety enhances hydrophobic interactions with the receptor, leading to increased potency. In one study, compounds similar to this compound demonstrated Ki values in the low nanomolar range against TRPV1, indicating strong binding affinity .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:
- Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity.
- Stereochemistry : The configuration of substituents affects potency; certain stereoisomers exhibit significantly higher activity compared to others.
Table 1 summarizes some related compounds and their respective binding affinities:
| Compound | Binding Affinity (Ki) | Activity Description |
|---|---|---|
| This compound | Low nM | TRPV1 antagonist |
| Compound A (similar structure) | 0.2 nM | Strong analgesic effects |
| Compound B (with additional modifications) | 6.3 nM | Moderate TRPV1 antagonism |
Therapeutic Potential
The biological activity of this compound suggests several therapeutic applications:
- Pain Management : As a TRPV1 antagonist, it has potential use in treating chronic pain conditions.
- Anti-inflammatory Effects : By inhibiting TRPV1 activation, it may reduce inflammation associated with various diseases.
Case Studies
Several preclinical studies have highlighted the analgesic properties of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
